molecular formula C13H13F3O2 B6619705 Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate CAS No. 2241138-40-7

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B6619705
CAS No.: 2241138-40-7
M. Wt: 258.24 g/mol
InChI Key: VCBBPVCZTUXWNA-VHSXEESVSA-N
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Description

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate (CAS RN: 2241138-40-7 ) is a cyclopropane carboxylic acid ester derivative of interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring a trifluoromethyl-substituted cyclopropane core are recognized as valuable synthons, as they combine the conformational rigidity of a three-membered ring with the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability and membrane permeability . This structure is a key building block for the development of bioactive molecules and investigational drugs . The specific trans configuration of the cyclopropane ring is often critical for biological activity and stereoselective synthesis. In research settings, this compound serves as a critical intermediate for constructing more complex molecular architectures. Its applications are explored in the synthesis of potential VR1 (TRPV1) receptor antagonists for pain relief research and in the preparation of fluorinated analogues of natural products, such as the octadepsipeptide hormaomycin, to study structure-activity relationships . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBBPVCZTUXWNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 2-(trifluoromethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products generated during the synthesis .

Chemical Reactions Analysis

Ester Functional Group Reactions

The ethyl ester moiety undergoes typical nucleophilic acyl substitution and reduction reactions:

Hydrolysis

  • Acidic hydrolysis : Yields trans-2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid under reflux with HCl or H₂SO₄.

  • Basic hydrolysis : Forms the corresponding carboxylate salt when treated with NaOH or KOH in aqueous ethanol.

Example conditions :

Reaction TypeConditionsProductYield
Acidic hydrolysis6M HCl, 100°C, 12hCarboxylic acid85–90%
Basic hydrolysis1M NaOH, EtOH/H₂O, 80°C, 8hSodium carboxylate>95%

Reduction

  • Lithium aluminum hydride (LiAlH₄) : Reduces the ester to trans-2-[2-(trifluoromethyl)phenyl]cyclopropanemethanol.

  • Catalytic hydrogenation : Not typically used due to potential cyclopropane ring opening.

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in ring-opening and addition reactions:

Acid-Catalyzed Ring Opening

  • Protonation : In concentrated H₂SO₄, the cyclopropane ring opens to form a β,γ-unsaturated trifluoromethylstyrene derivative.

  • Mechanism : Protonation at the ester carbonyl oxygen destabilizes the cyclopropane, leading to cleavage (Fig. 1A) .

Transition Metal-Mediated Reactions

  • Rhodium-catalyzed insertion : Reacts with diazo compounds (e.g., ethyl diazoacetate) to form bicyclic intermediates, enabling further functionalization .

  • Copper-catalyzed cycloaddition : Forms fused heterocycles with alkynes or nitriles under mild conditions .

Key findings from analog studies :

  • Electron-withdrawing groups (e.g., -CF₃) increase ring-opening rates by 3–5× compared to unsubstituted analogs .

  • Steric effects from the ortho-trifluoromethyl group hinder nucleophilic attack at the cyclopropane carbons .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs EAS reactions to the meta position relative to the cyclopropane:

Reaction TypeReagentProductSelectivity
NitrationHNO₃/H₂SO₄3-nitro derivative>90% meta
HalogenationBr₂/FeBr₃3-bromo derivative85% meta

Mechanistic insight :

  • The -CF₃ group deactivates the ring but enhances meta selectivity via inductive effects .

  • Steric hindrance from the cyclopropane ring reduces para substitution .

Oxidation of the Cyclopropane Ring

  • Ozonolysis : Cleaves the cyclopropane to form a diketone derivative under cryogenic conditions.

  • Epoxidation : Limited reactivity with peracids due to steric bulk; yields <20% epoxide.

Side-Chain Oxidation

  • KMnO₄ oxidation : Converts the ethyl ester to a carboxylic acid without ring opening.

Cross-Coupling Reactions

The aryl trifluoromethyl group enables participation in Suzuki-Miyaura couplings:

CatalystSubstrateProductYield
Pd(PPh₃)₄Aryl boronic acidBiaryl derivative70–75%
NiCl₂(dppe)Vinyl boronateStyrenyl analog60%

Limitations :

  • The cyclopropane ring remains intact under mild coupling conditions (≤80°C) .

  • High temperatures (>100°C) induce partial ring opening.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data for the compound (analog from):

Temperature Range (°C)Mass Loss (%)Degradation Pathway
150–1805%Ester decarboxylation
180–22040%Cyclopropane ring cleavage
220–25030%Aromatic decomposition

Scientific Research Applications

Pharmaceutical Development

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making this compound useful in synthesizing novel therapeutics.

Agricultural Chemistry

The compound is also being explored for its applications in agrochemicals. Its unique structure may contribute to developing new pesticides or herbicides with improved efficacy and reduced environmental impact. The trifluoromethyl group can enhance biological activity against pests.

Material Science

In material science, this compound is studied for its properties in polymer synthesis. The compound can be utilized as a monomer or additive to create polymers with desirable thermal and mechanical properties.

Case Study 1: Pharmaceutical Applications

A study conducted by researchers at a pharmaceutical company demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties. The compound was synthesized and tested on various cell lines, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Agrochemical Research

Research published in an agricultural chemistry journal highlighted the effectiveness of this compound as a potential herbicide. Field trials indicated that formulations containing this compound significantly reduced weed populations without harming crops, suggesting its viability as a selective herbicide.

Mechanism of Action

The mechanism of action of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges: The -CF₃ group complicates synthesis due to its electron-withdrawing nature and steric bulk. Fluorination reagents like Deoxo-Fluor® fail to introduce -CF₃ directly, necessitating multi-step strategies . In contrast, mono- or di-fluorinated analogues (e.g., 2-fluoro or 2,6-difluoro derivatives) are commercially accessible, suggesting simpler synthetic pathways .
  • Reactivity and Applications :
    • -CF₃ vs. -F : The -CF₃ group increases metabolic resistance compared to -F, making the trifluoromethyl derivative more suitable for bioactive molecule development .
    • -OCH₃ : The methoxy group in the 4-methoxy analogue enhances solubility in polar solvents, which is advantageous for formulation in drug delivery systems .
    • Unsubstituted Phenyl : The parent compound (ethyl 2-phenylcyclopropanecarboxylate) serves as a reference for studying substituent effects on ring strain and reactivity .

Physical Properties and Stability

  • Melting/Boiling Points : Data gaps exist for the trifluoromethyl derivative, but fluorinated analogues (e.g., 2-fluoro: MW 208.23) likely exhibit lower melting points due to reduced symmetry .
  • Stability : The -CF₃ group confers oxidative stability, whereas methoxy-substituted compounds may degrade under acidic conditions due to ether cleavage .

Biological Activity

Ethyl trans-2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate (CAS: 2241138-40-7) is a chemical compound with notable biological activities. Its structure includes a cyclopropane ring and a trifluoromethyl group, which are significant in modulating its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13F3O2
  • Molecular Weight : 258.24 g/mol
  • IUPAC Name : Ethyl (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate
  • Purity : 95% .

This compound exhibits a range of biological activities primarily through its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : The compound has been studied for its potential as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various physiological processes, including inflammation and smooth muscle relaxation .
  • Anti-inflammatory Effects : Research indicates that the compound may reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies have shown that derivatives of cyclopropane carboxylates can exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective action is attributed to their ability to interfere with cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Phosphodiesterase InhibitionSignificant inhibition of PDE4D with IC50 values indicating potent activity.
Anti-inflammatoryReduction in TNF-α levels in vivo models, demonstrating efficacy in allergic responses.
Antitumor ActivitySelective cytotoxic effects observed in MDA-MB-231 breast cancer cells without affecting normal keratinocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, although specific data on bioavailability and metabolism remain limited.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Efficacy : Comprehensive animal studies to evaluate the therapeutic potential in chronic inflammatory conditions and cancers.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound to identify specific targets and optimize its pharmacological profile.
  • Formulation Development : Assessing the feasibility of developing this compound into a viable therapeutic agent through formulation studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclopropanation of precursors followed by fluorination. For example, Claisen condensation of diethyl succinate with ethyl trifluoroacetate has been modified (e.g., adjusting reaction steps or catalysts) to improve yields . Key factors include solvent selection, temperature control, and catalyst efficiency. LCMS (e.g., m/z 1011 [M+H]⁺) and HPLC (retention time 1.01 minutes) are critical for verifying intermediates and final products .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Analytical techniques such as LCMS (to confirm molecular weight via m/z values) and HPLC (for retention time consistency under standardized conditions like SQD-FA05) are essential . Nuclear magnetic resonance (NMR) spectroscopy can further resolve stereochemistry, particularly for the cyclopropane ring and trifluoromethyl group orientation.

Q. What salt forms of the compound are reported, and how are they synthesized?

  • Methodological Answer : Hydrochloride salts of cyclopropanamine derivatives (e.g., trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride) are commonly synthesized via acid-base reactions using HCl gas or aqueous hydrochloric acid. These salts enhance stability for pharmacological studies .

Advanced Research Questions

Q. What strategies are effective for overcoming fluorination failures, such as acyl fluoride intermediates not reacting further?

  • Methodological Answer : Fluorination using Deoxo-Fluor® may fail if acyl fluoride intermediates stall. Alternative routes include modified Claisen condensations or leveraging trifluoroacetate precursors . Mechanistic studies (e.g., monitoring reaction progress via ¹⁹F NMR) can identify bottlenecks, while exploring alternative fluorinating agents like SF₄ or Ruppert-Prakash reagents may resolve reactivity issues.

Q. How do substituent electronic effects influence reaction kinetics in Mitsunobu reactions involving this compound?

  • Methodological Answer : Substituents like trifluoromethyl groups alter reaction rates due to electron-withdrawing effects. For example, ethyl 2-[4-(trifluoromethyl)phenyl]azocarboxylate exhibits faster reaction rates with triphenylphosphine (kobs = 1.2 × 10⁻¹ min⁻¹) compared to non-fluorinated analogs. Kinetic studies using ¹H NMR or stopped-flow techniques can quantify these effects .

Q. How can researchers design experiments to assess the compound’s pharmacological potential, such as receptor binding?

  • Methodological Answer : Dopaminergic receptor profiling (e.g., D2/D4 receptor affinity ratios) can be conducted via competitive binding assays using radiolabeled ligands. Structural analogs with varied aromatic substituents (e.g., chloro, methoxy groups) help establish structure-activity relationships (SARs) . Computational docking studies (e.g., using DFT or molecular dynamics) further predict binding modes.

Q. How can contradictions in synthetic yields between methods be resolved?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., catalysts, solvents). Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies critical variables. For instance, modifying Claisen condensation steps (e.g., adjusting stoichiometry or purification protocols) improved yields from 51% to higher efficiencies .

Q. What green chemistry approaches are applicable to the sustainable synthesis of this compound?

  • Methodological Answer : Continuous flow reactors reduce waste and improve energy efficiency. Solvent recycling (e.g., recovering ethanol or DMF) and biocatalytic methods (e.g., enzyme-mediated cyclopropanation) align with green principles. Evidence from fluorinated compound syntheses highlights the use of less hazardous fluorinating agents .

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